2-Ethenyl-5-methylfuran

Descripción general

Descripción

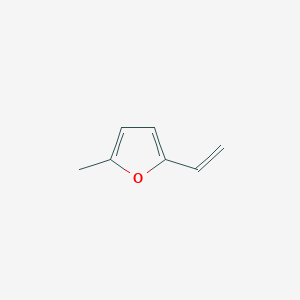

2-Ethenyl-5-methylfuran is an organic compound with the molecular formula C₇H₈O. It is a derivative of furan, characterized by a vinyl group and a methyl group attached to the furan ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethenyl-5-methylfuran can be synthesized through several methods. One common approach involves the reaction of 2-vinylfuran with formaldehyde in the presence of a catalyst. For instance, Dzhemilev et al. synthesized 5-hydroxymethyl-2-vinylfuran by reacting 2-vinylfuran with 40% aqueous formaldehyde over a catalyst prepared by reducing palladium acetylacetonate with triethylaluminum in the presence of triphenylphosphine .

Industrial Production Methods: Industrial production of 2-vinyl-5-methylfuran typically involves catalytic processes that ensure high yield and purity. The use of palladium or gold catalysts is common in these processes, which facilitate the cyclization and isomerization reactions necessary for the formation of the furan ring .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethenyl-5-methylfuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the vinyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: this compound can be oxidized to 2-vinyl-5-methylfuran-3-carboxaldehyde.

Reduction: Hydrogenation yields 2-ethyl-5-methylfuran.

Substitution: Halogenation produces 2-vinyl-5-halogenomethylfuran.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

2-Ethenyl-5-methylfuran is primarily recognized for its role as a flavoring agent. Its use in food products is regulated due to safety assessments conducted by various health authorities.

Safety and Toxicological Evaluations

Recent evaluations by the European Food Safety Authority (EFSA) have indicated that 2-ethyl-5-methylfuran does not pose significant safety concerns at typical dietary intake levels. The acceptable daily intake was derived based on toxicological studies that established a benchmark dose level (BMDL) of 8.51 mg/kg body weight per day .

| Parameter | Value |

|---|---|

| BMDL (mg/kg bw/day) | 8.51 |

| Safety Margin | Adequate |

Pharmaceutical Applications

The compound has been identified as a potential intermediate in the synthesis of various pharmaceuticals. Its derivatives can be utilized in the production of drugs aimed at treating conditions such as neuroinflammation and dysentery.

Synthesis Pathways

Research indicates that 2-ethyl-5-methylfuran can be synthesized from precursors like furfural through selective hydrogenation processes. This method enhances the yield of valuable chemical intermediates .

Energy Production

This compound has gained attention as a biofuel alternative due to its higher energy density compared to traditional fuels like ethanol. Its properties make it suitable for blending with gasoline, potentially improving fuel performance characteristics.

Fuel Performance Studies

Studies have shown that using 2-ethyl-5-methylfuran as a fuel component can enhance octane ratings, making it an attractive candidate for future biofuel formulations .

| Fuel Property | Value |

|---|---|

| Octane Rating | Higher than ethanol |

| Energy Density | Comparable to gasoline |

Case Study 1: Synthesis of Value-added Chemicals

A study demonstrated the conversion of furfural into 2-ethyl-5-methylfuran using optimized catalytic processes, achieving yields of up to 96% under specific conditions . This research highlights the compound's potential as a precursor for various industrial chemicals.

Case Study 2: Flavouring Group Evaluation

In an extensive evaluation of flavoring agents, 2-ethyl-5-methylfuran was assessed alongside structurally related compounds for genotoxicity and metabolic safety. The findings support its continued use in food products without adverse health effects at regulated levels .

Mecanismo De Acción

The mechanism of action of 2-vinyl-5-methylfuran involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can undergo metabolic transformations that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s reactivity is influenced by the presence of the vinyl and methyl groups, which can participate in various chemical reactions .

Comparación Con Compuestos Similares

2-Methylfuran: Known for its use as a flavoring agent and potential biofuel.

2-Ethylfuran: Used in the synthesis of pharmaceuticals and agrochemicals.

2,5-Dimethylfuran: Studied for its potential as a renewable biofuel.

Uniqueness of 2-Ethenyl-5-methylfuran: this compound is unique due to the presence of both a vinyl group and a methyl group on the furan ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science .

Actividad Biológica

2-Ethenyl-5-methylfuran (C₇H₈O) is an organic compound derived from furan, characterized by a vinyl group and a methyl group attached to the furan ring. Its unique structure allows it to participate in various biological activities, making it a subject of interest in both chemistry and biology. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

This compound is notable for its furanic structure, which contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of derivatives with distinct biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈O |

| Molecular Weight | 112.14 g/mol |

| Functional Groups | Vinyl group, methyl group |

| Structural Features | Furan ring |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The compound may bind to proteins or enzymes through covalent interactions, potentially altering their function.

- Biochemical Pathways : It participates in various metabolic pathways due to its furanic structure, which can influence cellular processes.

- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Antioxidant Activity

This compound has been studied for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and diseases related to oxidative stress.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential .

- Antioxidant Effects

- Cancer Cell Line Study

Propiedades

IUPAC Name |

2-ethenyl-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQOQNQWJBSGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146924 | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-13-9 | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-methyl-5-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-5-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-vinyl-5-methylfuran in coffee?

A: 2-Vinyl-5-methylfuran is a volatile organic compound that contributes to the complex aroma profile of coffee. Research has shown that the concentration of this compound is influenced by the hardness of the water used in coffee preparation [, ].

Q2: How does water hardness affect the levels of 2-vinyl-5-methylfuran in coffee?

A: Studies have revealed that using medium hard water during filter coffee brewing results in a higher area percentage of 2-vinyl-5-methylfuran compared to using soft or hard water [, ]. This suggests that the mineral content of the water plays a role in extracting and/or preserving this volatile compound during the brewing process.

Q3: What sensory characteristics are associated with 2-vinyl-5-methylfuran in coffee?

A: While the specific sensory contribution of 2-vinyl-5-methylfuran in coffee hasn't been directly outlined in the provided research, its presence alongside other volatile compounds like furans and pyrazines in medium hard water brewed coffee coincided with a more intense perception of desirable flavors such as hazelnut, spice, lemon peel, and sweetness [, ]. This implies that 2-vinyl-5-methylfuran likely contributes to the overall pleasant aroma and taste of coffee.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.